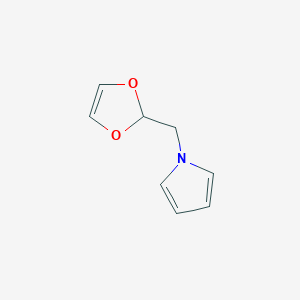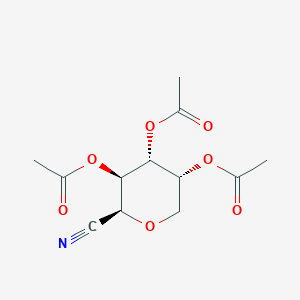![molecular formula C25H18ClNO2 B12853884 6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves a multi-step process. One common method includes the intramolecular Friedel–Crafts annulation, which is catalyzed by indium (III) chloride. This reaction is efficient and yields the desired product in good to excellent yields (51–97%) with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and catalyst recycling.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized pyrroloquinoline compounds.
Applications De Recherche Scientifique
6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action for 6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Pyrroloquinoline Derivatives: Similar structures with variations in functional groups.
Uniqueness
6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its specific substitution pattern and the presence of both chlorophenyl and methylbenzoyl groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H18ClNO2 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
9-(3-chlorophenyl)-6-(4-methylbenzoyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
InChI |
InChI=1S/C25H18ClNO2/c1-15-5-7-16(8-6-15)25(29)19-11-18-9-10-27-23(28)14-21(22(13-19)24(18)27)17-3-2-4-20(26)12-17/h2-8,11-14H,9-10H2,1H3 |
Clé InChI |
MUJOYICICTXFTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC3=C4C(=C2)C(=CC(=O)N4CC3)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



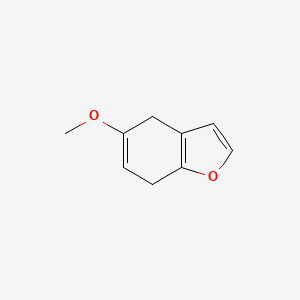
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
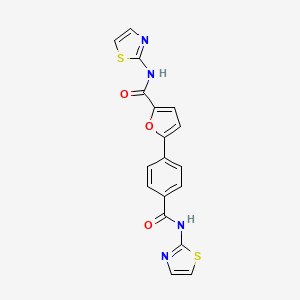
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
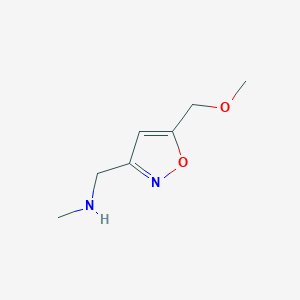
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)

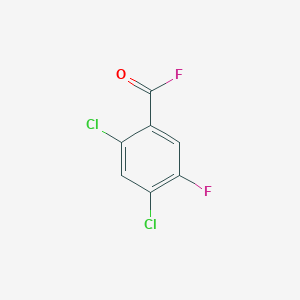
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
